Cas no 1170637-69-0 (1-Chloro-4-(2-chloroethanesulfinyl)benzene)

1-Chloro-4-(2-chloroethanesulfinyl)benzene is a specialized organosulfur compound featuring both chloro and sulfinyl functional groups. This chemical is primarily utilized in organic synthesis and pharmaceutical intermediates due to its reactive sulfinyl moiety, which facilitates selective transformations. The presence of two chlorine atoms enhances its utility in cross-coupling reactions and as a building block for more complex structures. Its stability under controlled conditions makes it suitable for precise applications in research and industrial processes. The compound’s distinct reactivity profile allows for efficient modifications, contributing to its role in the development of fine chemicals and advanced materials. Proper handling and storage are essential due to its sensitivity to moisture and heat.
1-Chloro-4-(2-chloroethanesulfinyl)benzene structure
1170637-69-0 structure
Product name:1-Chloro-4-(2-chloroethanesulfinyl)benzene
CAS No:1170637-69-0
MF:C8H8Cl2OS
MW:223.119519233704
CID:5705432
PubChem ID:43810794

1-Chloro-4-(2-chloroethanesulfinyl)benzene Chemical and Physical Properties

Names and Identifiers

    • C8H8Cl2OS
    • CS-0248897
    • EN300-41827
    • 1-chloro-4-(2-chloroethylsulfinyl)benzene
    • 1-chloro-4-[(2-chloroethane)sulfinyl]benzene
    • 1-chloro-4-(2-chloroethanesulfinyl)benzene
    • 1170637-69-0
    • Benzene, 1-chloro-4-[(2-chloroethyl)sulfinyl]-
    • 1-Chloro-4-(2-chloroethanesulfinyl)benzene
    • Inchi: 1S/C8H8Cl2OS/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2
    • InChI Key: ABPUJGQRGDWCBZ-UHFFFAOYSA-N
    • SMILES: ClCCS(C1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 221.9672914g/mol
  • Monoisotopic Mass: 221.9672914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 356.9±27.0 °C(Predicted)

1-Chloro-4-(2-chloroethanesulfinyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319567-50mg
1-Chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
50mg
¥1782.00 2024-08-09
Enamine
EN300-41827-5.0g
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
5.0g
$1074.0 2023-02-10
Enamine
EN300-41827-1.0g
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
1.0g
$371.0 2023-02-10
Aaron
AR019V7Z-50mg
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
50mg
$116.00 2025-02-10
Aaron
AR019V7Z-100mg
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
100mg
$160.00 2025-02-10
1PlusChem
1P019UZN-100mg
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
100mg
$178.00 2023-12-26
1PlusChem
1P019UZN-10g
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
10g
$2031.00 2023-12-26
Aaron
AR019V7Z-2.5g
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
2.5g
$1024.00 2023-12-16
Aaron
AR019V7Z-1g
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
1g
$536.00 2025-02-10
A2B Chem LLC
AV38883-500mg
1-chloro-4-(2-chloroethanesulfinyl)benzene
1170637-69-0 95%
500mg
$321.00 2024-04-20

Additional information on 1-Chloro-4-(2-chloroethanesulfinyl)benzene

Recent Advances in the Study of 1-Chloro-4-(2-chloroethanesulfinyl)benzene (CAS: 1170637-69-0)

1-Chloro-4-(2-chloroethanesulfinyl)benzene (CAS: 1170637-69-0) is a sulfinyl-based organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, including the sulfinyl group and chloro substituents, make it a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

A recent study published in the Journal of Medicinal Chemistry investigated the role of 1-Chloro-4-(2-chloroethanesulfinyl)benzene as a key intermediate in the synthesis of sulfoxide-containing compounds with potential anticancer activity. The researchers utilized a multi-step synthetic route to derivatize the compound, yielding a series of analogs that were evaluated for their cytotoxic effects against a panel of cancer cell lines. The results demonstrated that certain derivatives exhibited promising activity, with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further optimization.

In addition to its applications in oncology, 1-Chloro-4-(2-chloroethanesulfinyl)benzene has also been explored in the context of neurodegenerative diseases. A study in Bioorganic & Medicinal Chemistry Letters reported the compound's utility in the synthesis of sulfinyl-based modulators of protein aggregation, a hallmark of diseases such as Alzheimer's and Parkinson's. The researchers highlighted the compound's ability to serve as a scaffold for the development of small molecules that can disrupt amyloid fibril formation, offering a potential therapeutic strategy for these debilitating conditions.

Another area of interest is the compound's role in the development of antimicrobial agents. A recent publication in Antimicrobial Agents and Chemotherapy described the synthesis of sulfinyl-containing analogs derived from 1-Chloro-4-(2-chloroethanesulfinyl)benzene, which exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the sulfinyl group in enhancing the compounds' permeability across bacterial membranes, thereby improving their efficacy.

From a mechanistic perspective, computational studies have provided insights into the interactions of 1-Chloro-4-(2-chloroethanesulfinyl)benzene derivatives with biological targets. Molecular docking and dynamics simulations have revealed that the sulfinyl group plays a critical role in forming hydrogen bonds and hydrophobic interactions with key residues in target proteins, thereby stabilizing the ligand-receptor complex. These findings have important implications for the rational design of next-generation therapeutics based on this scaffold.

Despite these promising developments, challenges remain in the optimization of 1-Chloro-4-(2-chloroethanesulfinyl)benzene derivatives for clinical use. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structural modifications and preclinical evaluations. Nonetheless, the compound's versatility and the growing body of research supporting its applications underscore its potential as a valuable tool in medicinal chemistry.

In conclusion, 1-Chloro-4-(2-chloroethanesulfinyl)benzene (CAS: 1170637-69-0) represents a promising scaffold for the development of novel therapeutic agents across multiple disease areas. Continued research into its derivatives and their mechanisms of action will likely yield further insights and opportunities for drug discovery. The compound's unique chemical properties and demonstrated biological activities make it a subject of ongoing interest in the chemical biology and pharmaceutical communities.

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